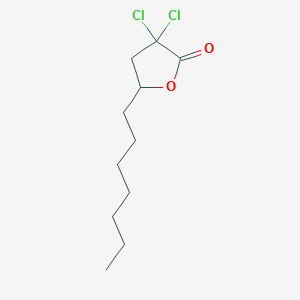
2,2,2-Trifluoroethyl naphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl naphthalene-1-carboxylate is an organic compound characterized by the presence of a trifluoroethyl group attached to a naphthalene ring via a carboxylate linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid, while reduction may produce 2,2,2-trifluoroethyl naphthalene-1-methanol.
科学的研究の応用
2,2,2-Trifluoroethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced stability and performance.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate involves its interaction with molecular targets through its trifluoroethyl and naphthalene moieties. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions with biological targets. These properties make it a valuable tool in the study of molecular recognition and binding.
類似化合物との比較
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacking the naphthalene ring.
Naphthalene-1-carboxylic acid: Shares the naphthalene core but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl benzoate: Another ester with a trifluoroethyl group but attached to a benzene ring instead of naphthalene.
Uniqueness: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate is unique due to the combination of the trifluoroethyl group and the naphthalene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
80054-94-0 |
|---|---|
分子式 |
C13H9F3O2 |
分子量 |
254.20 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)8-18-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
InChIキー |
LYUBWOFARTYQPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


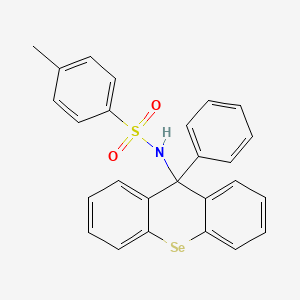


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
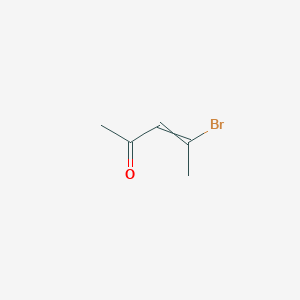
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
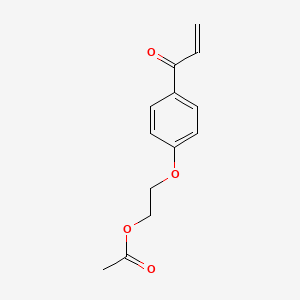
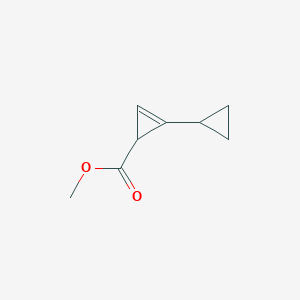
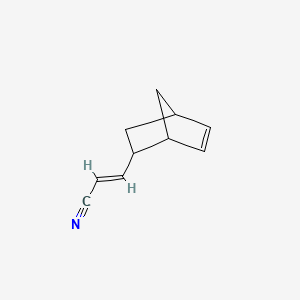
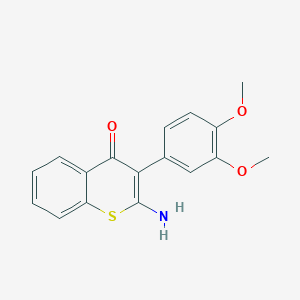
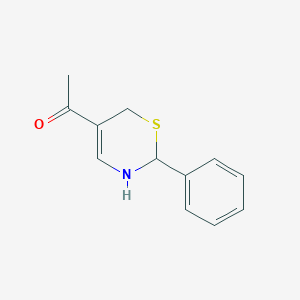
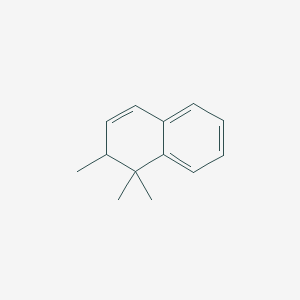
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
